molecular formula C18H19NO4 B1209662 Celtisine CAS No. 91106-25-1

Celtisine

Número de catálogo: B1209662
Número CAS: 91106-25-1
Peso molecular: 313.3 g/mol
Clave InChI: VRFVDWALYCNYTM-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Celtisine is a naturally occurring alkaloid classified within the Cularine group, isolated from the Spanish shrub Sarcocapnos crassifolia . Structurally, it features a tetracyclic skeleton with a distinctive 7-membered oxygen-containing ring, distinguishing it from related alkaloids like Aporphines, which lack this oxygen heterocycle . Pharmacologically, this compound exhibits notable dopamine receptor affinity, making it a candidate for studying neurological disorders such as schizophrenia and Parkinson's disease . Its binding selectivity across dopamine receptor subtypes (e.g., D1, D2, D3) has been explored in preclinical models, though exact subtype preferences remain under investigation .

Propiedades

Número CAS

91106-25-1

Fórmula molecular

C18H19NO4

Peso molecular

313.3 g/mol

Nombre IUPAC

(10S)-6-methoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene-5,17-diol

InChI

InChI=1S/C18H19NO4/c1-19-6-5-10-3-4-13(20)18-17(10)12(19)7-11-8-16(22-2)14(21)9-15(11)23-18/h3-4,8-9,12,20-21H,5-7H2,1-2H3/t12-/m0/s1

Clave InChI

VRFVDWALYCNYTM-LBPRGKRZSA-N

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

SMILES isomérico

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

SMILES canónico

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

Sinónimos

celtisine

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Celtisine belongs to a broader family of alkaloids with dopamine-modulating properties. Below, we compare its structural, pharmacological, and functional characteristics with key analogues: Cularidine , Breoganine , Phenanthrene Alkaloids , Berberine , and Tetrahydroprotoberberines (THPBs) .

Structural Comparisons

Compound Core Structure Key Features
This compound Cularine-type alkaloid Tetracyclic skeleton with 7-membered oxygen ring; resembles Aporphines
Cularidine Cularine-type alkaloid Similar to this compound but lacks specific substituents affecting receptor binding
Breoganine Cularine-type alkaloid Structural isomer of this compound; differs in hydroxylation patterns
Phenanthrene Alkaloids Phenanthrene-derived Lack nitrogen heterocycles; synthesized via Hoffmann degradation of Aporphines
Berberine Protoberberine alkaloid Isoquinoline backbone; planar structure with conjugated double bonds
THPBs Tetrahydroprotoberberine Saturated protoberberine backbone with four fused rings

Pharmacological Profiles

Compound Dopamine Receptor Activity Selectivity & Efficacy Pharmacological Applications
This compound Moderate affinity for D2-like receptors Preferential binding to striatal D2 receptors Potential antipsychotic/neuromodulator
Cularidine Weak D2 antagonist Lower striatal selectivity vs. This compound Limited preclinical data
Breoganine Mixed D1/D2 activity Context-dependent selectivity in binding assays Unexplored therapeutic potential
Phenanthrene Alkaloids High D2-like selectivity 3,4-Dihydroxy derivatives show >10x D2 vs. D1 affinity Targeted D2 modulation
Berberine Weak D1/D2 antagonist IC₅₀ >10 µM in receptor assays; broad anti-inflammatory effects Colitis, metabolic disorders
THPBs D2/D3 antagonist; weak D1 activity In vivo efficacy in rodent antipsychotic models Schizophrenia (positive symptom relief)

Key Research Findings

  • This compound vs. THPBs : While both target D2 receptors, THPBs demonstrate superior in vivo antipsychotic activity in rodent models, likely due to enhanced blood-brain barrier penetration . This compound’s oxygen ring may limit bioavailability, necessitating structural optimization.
  • This compound vs. Berberine : Berberine’s weak receptor affinity contrasts with its pleiotropic effects (e.g., anti-inflammatory, antimicrobial), whereas this compound’s narrower target profile suggests specificity for dopamine-related pathologies .
  • Cularine Group Selectivity: this compound, Cularidine, and Breoganine exhibit overlapping but distinct receptor interactions, highlighting the role of minor structural variations (e.g., hydroxylation, stereochemistry) in modulating selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celtisine
Reactant of Route 2
Celtisine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.